molecular formula C8H18N4O6 B13589947 Bis((oxetan-3-yl)hydrazine),oxalicacid

Bis((oxetan-3-yl)hydrazine),oxalicacid

Cat. No.: B13589947
M. Wt: 266.25 g/mol
InChI Key: NDHRFWPPEFCUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((oxetan-3-yl)hydrazine), oxalic acid is a compound with the molecular formula C₆H₁₂N₂O₄. It is known for its unique structure, which includes oxetane rings and a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((oxetan-3-yl)hydrazine), oxalic acid typically involves the reaction of oxetane derivatives with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for bis((oxetan-3-yl)hydrazine), oxalic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis((oxetan-3-yl)hydrazine), oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetane compounds .

Scientific Research Applications

Bis((oxetan-3-yl)hydrazine), oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bis((oxetan-3-yl)hydrazine), oxalic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxetane rings provide stability and enhance the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Bis((oxetan-3-yl)amine): Similar structure but with an amine group instead of hydrazine.

    Bis((oxetan-3-yl)hydrazone): Contains a hydrazone group instead of hydrazine.

    Bis((oxetan-3-yl)hydrazide): Features a hydrazide group in place of hydrazine.

Uniqueness

Bis((oxetan-3-yl)hydrazine), oxalic acid is unique due to its combination of oxetane rings and hydrazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H18N4O6

Molecular Weight

266.25 g/mol

IUPAC Name

oxalic acid;oxetan-3-ylhydrazine

InChI

InChI=1S/2C3H8N2O.C2H2O4/c2*4-5-3-1-6-2-3;3-1(4)2(5)6/h2*3,5H,1-2,4H2;(H,3,4)(H,5,6)

InChI Key

NDHRFWPPEFCUQL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NN.C1C(CO1)NN.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.